

Introduction: The Strategic Importance of a Bifunctional Linker

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **16-Bromo-1-hexadecanol**

Cat. No.: **B1586836**

[Get Quote](#)

16-Bromo-1-hexadecanol is a long-chain aliphatic compound distinguished by its bifunctional nature, possessing a primary alcohol at one terminus and a bromine atom at the other. This unique structure renders it a valuable intermediate in organic synthesis, particularly in the fields of drug development, material science, and surfactant chemistry.^[1] Its 16-carbon backbone provides significant hydrophobicity, while the terminal functional groups offer versatile handles for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, practical methodologies for its application, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The utility of **16-Bromo-1-hexadecanol** in experimental design is dictated by its fundamental physical and chemical characteristics. These properties influence solubility, reaction kinetics, and purification strategies.

Physical Data Summary

The physical properties of **16-Bromo-1-hexadecanol** are summarized below. It typically presents as a colorless to slightly yellow or white waxy solid at room temperature.^[1] It is important to note that physical properties such as melting point can vary between suppliers, often due to differences in purity.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₃ BrO	[1][2]
Molecular Weight	321.34 g/mol	[2]
Appearance	Colorless to slightly yellow solid	[1]
Melting Point	45-52 °C / 65-68°C	[1]
Density	~0.98 g/cm ³	[1]
Solubility	Soluble in alcohols, ethers, and other organic solvents. Insoluble in water.	[1]
CAS Number	59101-28-9	[2]

Spectral Data Interpretation

While specific spectral data for **16-Bromo-1-hexadecanol** is not readily available in public databases, its structure allows for predictable spectral characteristics based on its functional groups.

- ¹H NMR: A spectrum would be expected to show a triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.6 ppm and another triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm. The long chain of methylene groups would appear as a broad multiplet between 1.2-1.6 ppm.
- ¹³C NMR: The carbon attached to the hydroxyl group would appear around 62 ppm, while the carbon bonded to the bromine would be significantly further upfield, around 34 ppm.
- IR Spectroscopy: Key peaks would include a broad O-H stretch from the alcohol group around 3300 cm⁻¹ and C-H stretching peaks just below 3000 cm⁻¹. A C-Br stretching vibration would be expected in the fingerprint region, typically around 650-550 cm⁻¹.

Researchers can find extensive spectral information for related compounds like 1-hexadecanol in databases such as the NIST WebBook and the Human Metabolome Database, which can serve as a reference for interpreting experimental results.[3][4][5]

Part 2: Chemical Properties and Reactivity

The synthetic utility of **16-Bromo-1-hexadecanol** stems from the differential reactivity of its two terminal functional groups.

The Alcohol Terminus (-OH)

The primary alcohol is a versatile functional group that can undergo a range of reactions:

- Oxidation: It can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromic acid.
- Esterification: It readily reacts with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) to form esters.
- Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.

The Bromide Terminus (-Br)

The terminal alkyl bromide is an excellent substrate for nucleophilic substitution reactions (S_n2), as bromide is a good leaving group. This allows for the introduction of a wide variety of functional groups:

- Azide Formation: Reaction with sodium azide (NaN_3) yields a terminal azide, a precursor for amines (via reduction) or for use in "click chemistry" (Huisgen cycloaddition).
- Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can form corresponding amines.
- Thiol/Sulfide Formation: Nucleophiles like sodium hydrosulfide ($NaSH$) or thiolates (RS^-) can displace the bromide to form thiols or sulfides, respectively.

Stability and Incompatibilities

16-Bromo-1-hexadecanol is stable under normal storage conditions.^[6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce

unwanted reactions at either functional group.[\[6\]](#)[\[7\]](#) Care should be taken to avoid high heat.[\[7\]](#)

Part 3: Application in Synthesis - An Experimental Workflow

A common application for this molecule is as a linker to attach a hydrophobic tail to a polar head group, a strategy used in creating surfactants or modifying drug molecules for lipid membrane interaction.

Protocol: Synthesis of a Mannose-Terminated Glycolipid Linker

This protocol details a hypothetical two-step synthesis where **16-bromo-1-hexadecanol** is used to create a linker for bioconjugation applications. The first step protects the alcohol, and the second step attaches a sugar moiety via nucleophilic substitution.

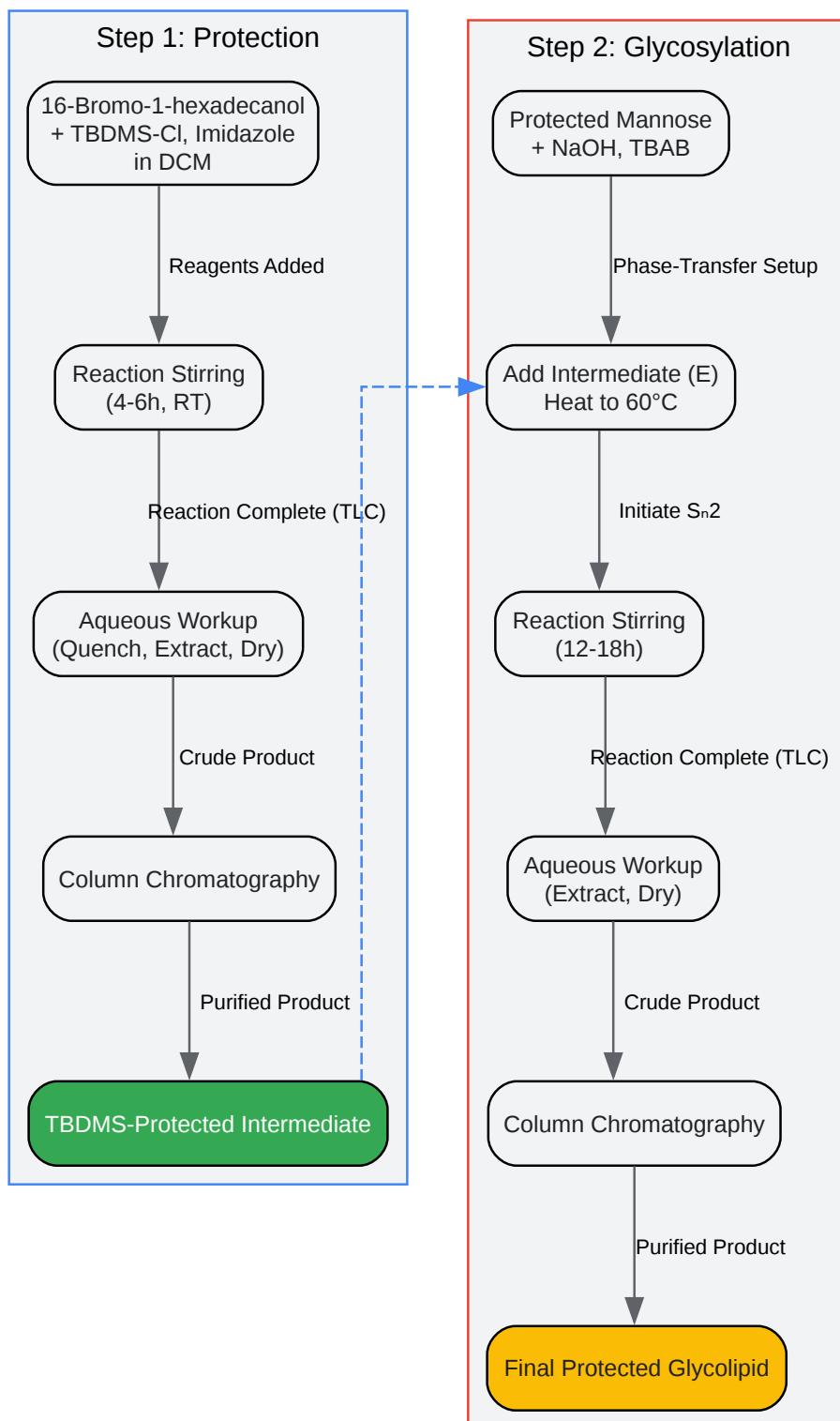
Step 1: Protection of the Hydroxyl Group

Causality: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the subsequent nucleophilic substitution reaction at the bromide terminus. Tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under basic conditions and ease of removal later.

- Dissolve **16-Bromo-1-hexadecanol** (1 eq.) in anhydrous dichloromethane (DCM).
- Add imidazole (2.5 eq.) to the solution and stir until dissolved.
- Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected intermediate.

Step 2: Glycosylation via S_n2 Reaction


Causality: The bromide is displaced by the alkoxide of a protected mannose derivative. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction between the water-soluble sugar alkoxide and the organic-soluble alkyl bromide.

- In a separate flask, dissolve the protected mannose derivative (e.g., with one free hydroxyl, 1.1 eq.) in a biphasic solution of toluene and 50% aqueous NaOH.
- Add tetrabutylammonium bromide (TBAB, 0.1 eq.) to the mixture.
- Add the TBDMS-protected 16-bromo-hexadecanol (from Step 1, 1 eq.) to the vigorously stirring solution.
- Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.
- After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify via column chromatography to obtain the final protected glycolipid. The TBDMS group can be removed later using standard methods (e.g., TBAF).

Workflow Visualization

The following diagram illustrates the key stages of the described synthetic protocol.

Workflow: Glycolipid Linker Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 1-Hexadecanol [webbook.nist.gov]
- 5. 1-Hexadecanol [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. rustoleum.com [rustoleum.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Bifunctional Linker]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586836#16-bromo-1-hexadecanol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com